
1-(4-Chlorophenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-5-ol oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-5-ol oxalate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenethyl group, a methoxy group, and a tetrahydroisoquinoline core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
準備方法
The synthesis of 1-(4-Chlorophenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-5-ol oxalate involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This step typically involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core.
Introduction of the Chlorophenethyl Group: This step involves the alkylation of the tetrahydroisoquinoline core with a chlorophenethyl halide under basic conditions.
Oxalate Formation: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-(4-Chlorophenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-5-ol oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenethyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The oxalate salt can be hydrolyzed under acidic or basic conditions to yield the free base and oxalic acid.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents such as dichloromethane and ethanol. Major products formed from these reactions include quinoline derivatives, dihydroisoquinolines, and substituted phenethylamines.
科学的研究の応用
1-(4-Chlorophenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-5-ol oxalate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its effects on neurotransmitter systems and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of neurological disorders, such as depression and anxiety.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-(4-Chlorophenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-5-ol oxalate involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. It may act as an agonist or antagonist at various receptor sites, influencing the release and reuptake of neurotransmitters. Additionally, its structural similarity to other bioactive compounds suggests that it may interact with enzymes and transporters involved in neurotransmitter metabolism.
類似化合物との比較
1-(4-Chlorophenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-5-ol oxalate can be compared with other similar compounds, such as:
4-Chlorophenethylamine: This compound shares the chlorophenethyl group but lacks the tetrahydroisoquinoline core and methoxy group.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: This compound contains the tetrahydroisoquinoline core and methoxy group but lacks the chlorophenethyl group.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound has the tetrahydroisoquinoline core and a methyl group but lacks the chlorophenethyl and methoxy groups.
The uniqueness of this compound lies in its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activity.
特性
CAS番号 |
64047-72-9 |
|---|---|
分子式 |
C21H24ClNO6 |
分子量 |
421.9 g/mol |
IUPAC名 |
1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-5-ol;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C19H22ClNO2.C2H2O4/c1-21-12-11-16-15(8-10-18(23-2)19(16)22)17(21)9-5-13-3-6-14(20)7-4-13;3-1(4)2(5)6/h3-4,6-8,10,17,22H,5,9,11-12H2,1-2H3;(H,3,4)(H,5,6) |
InChIキー |
UUSSUURLYUEPHL-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1CCC2=C(C1CCC3=CC=C(C=C3)Cl)C=CC(=C2O)OC.C(=O)(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


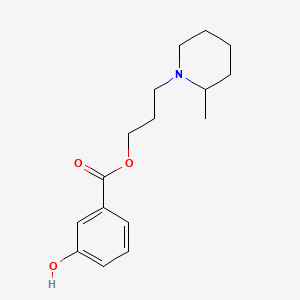
![Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone](/img/structure/B13773950.png)


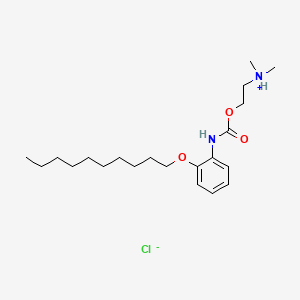
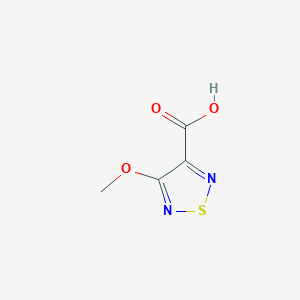

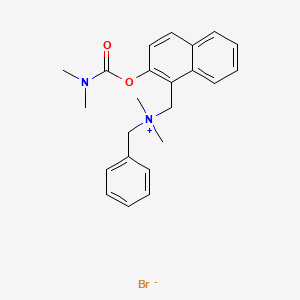
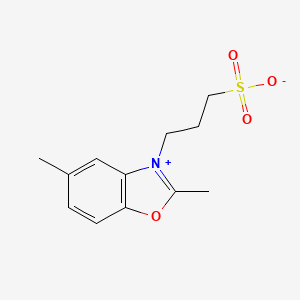

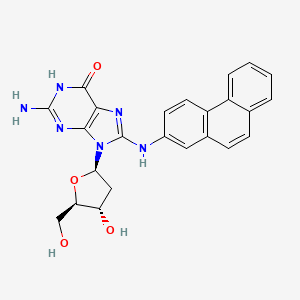
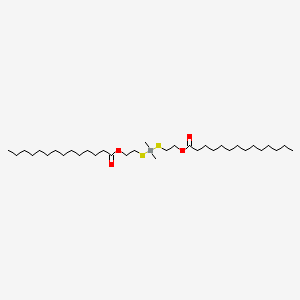
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B13774001.png)
![3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline](/img/structure/B13774011.png)
